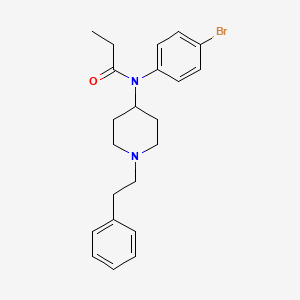

Para-bromofentanyl

Übersicht

Beschreibung

para-Bromofentanyl: ist ein opioid-analgetisches Medikament, das ein Analog von Fentanyl ist. Es wurde als Designerdroge verkauft und erstmals im März 2020 in Pennsylvania, USA, identifiziert . Die Verbindung ist bekannt für ihre starke sedative und analgetische Wirkung, ähnlich der von Fentanyl selbst .

Wirkmechanismus

Target of Action

N-(4-bromophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide, also known as p-Bromofentanyl, is an opioid analgesic drug . The primary target of p-Bromofentanyl is the Mu opioid receptor (MOR) . This receptor is primarily involved in pain perception, making Mu opioid agonists like p-Bromofentanyl potent analgesics .

Mode of Action

p-Bromofentanyl, like other opioids, works by binding to the Mu opioid receptors in the brain and spinal cord . This binding inhibits the transmission of pain signals, leading to potent sedation and analgesia . It can also cause side effects such as itching, nausea, and potentially serious respiratory depression .

Biochemical Pathways

The metabolism of p-Bromofentanyl can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation . These metabolic pathways are crucial for the elimination of the drug from the body.

Pharmacokinetics

Considering the well-characterized metabolism of the pharmaceutically used opioid fentanyl, the metabolism of p-bromofentanyl can be anticipated to be similar .

Result of Action

The molecular and cellular effects of p-Bromofentanyl’s action include potent sedation and analgesia, along with side effects such as itching, nausea, and potentially serious respiratory depression . These effects are similar to those of fentanyl itself .

Action Environment

Environmental factors can influence the action, efficacy, and stability of p-Bromofentanyl. It’s important to note that like other opioids, p-Bromofentanyl has a high potential for addiction and severe adverse effects, including coma and death .

Biochemische Analyse

Biochemical Properties

p-Bromofentanyl, like other fentanyl analogues, interacts with the opioid receptors in the body . These receptors are proteins that bind opioids and other pain relieving substances. The nature of these interactions involves the compound binding to the receptor, which triggers a biochemical reaction resulting in pain relief .

Cellular Effects

p-Bromofentanyl affects various types of cells, primarily nerve cells, by influencing cell signaling pathways . It impacts gene expression and cellular metabolism, leading to changes in the function of these cells .

Molecular Mechanism

The molecular mechanism of action of p-Bromofentanyl involves binding interactions with biomolecules, specifically opioid receptors . This binding can lead to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of p-Bromofentanyl can change over time in laboratory settings . Information on the compound’s stability, degradation, and long-term effects on cellular function is currently limited .

Dosage Effects in Animal Models

The effects of p-Bromofentanyl can vary with different dosages in animal models . High doses can lead to toxic or adverse effects .

Metabolic Pathways

p-Bromofentanyl is involved in metabolic pathways that include interactions with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

p-Bromofentanyl is transported and distributed within cells and tissues .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von para-Bromofentanyl beinhaltet die Verwendung der Heck-Kupplung, einer palladiumkatalysierten Kreuzkupplungsreaktion. Dieses Verfahren ist effizient für die Funktionalisierung von Fentanyl für pharmazeutisch-chemische Untersuchungen . Die Synthese beginnt mit kommerziell erhältlichen Ausgangsmaterialien und beinhaltet die Kupplung von Acrylaten mit Brom-Fentanyl unter Verwendung von Palladium(II)acetat (Pd(OAc)2) und 1,2-Bis(diphenylphosphino)ethan (dppe) als Katalysatoren .

Industrielle Produktionsverfahren:

Analyse Chemischer Reaktionen

Arten von Reaktionen: para-Bromofentanyl durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Oxidationswege nicht umfassend dokumentiert sind.

Reduktion: Reduktionsreaktionen können das Bromatom oder andere funktionelle Gruppen im Molekül verändern.

Substitution: Das Bromatom in this compound kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Nukleophile wie Natriummethoxid (NaOCH3) oder Kalium-tert-butoxid (KOtBu) können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene Derivate von this compound ergeben, bei denen das Bromatom durch verschiedene funktionelle Gruppen ersetzt wird .

Wissenschaftliche Forschungsanwendungen

Chemie: para-Bromofentanyl wird als analytischer Referenzstandard in der forensischen Chemie und Toxikologie verwendet. Es hilft bei der Identifizierung und Quantifizierung von Fentanyl-Analoga in verschiedenen Proben .

Biologie und Medizin: Die Verbindung hat eine antinozizeptive Wirkung, was sie in der Schmerzmanagementforschung nützlich macht. Sie ähnelt strukturell bekannten Opioiden und wird auf ihre Wirkung auf den Mu-Opioid-Rezeptor untersucht .

Industrie: In der pharmazeutischen Industrie wird this compound zur Entwicklung neuer Opioidanalgetika mit verbesserten Eigenschaften verwendet, wie z. B. erhöhte Potenz und reduzierte Nebenwirkungen .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an den Mu-Opioid-Rezeptor im zentralen Nervensystem. Diese Bindung führt zur Aktivierung des Rezeptors, was zu starken analgetischen und sedativen Wirkungen führt. Zu den beteiligten molekularen Zielen und Signalwegen gehören die Hemmung der Adenylatcyclase, die Senkung des cAMP-Spiegels und die Öffnung von Kaliumkanälen, was zu einer Hyperpolarisation von Neuronen und einer verringerten Neurotransmitterfreisetzung führt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Fentanyl

- Fluorofentanyl

- Chlorofentanyl

- Andere Fentanyl-Analoga

Vergleich: para-Bromofentanyl ist durch das Vorhandensein eines Bromatoms in seiner Struktur einzigartig, das seine pharmakokinetischen und pharmakodynamischen Eigenschaften beeinflussen kann. Im Vergleich zu anderen Fentanyl-Analoga kann this compound unterschiedliche Bindungsaffinitäten und Potenzen am Mu-Opioid-Rezeptor aufweisen, was zu Variationen in seinen analgetischen und sedativen Wirkungen führt .

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27BrN2O/c1-2-22(26)25(20-10-8-19(23)9-11-20)21-13-16-24(17-14-21)15-12-18-6-4-3-5-7-18/h3-11,21H,2,12-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXQWNZEVFXSIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801036971 | |

| Record name | p-Bromofentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801036971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117994-23-7 | |

| Record name | p-Bromofentanyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117994237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Bromofentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801036971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-BROMOFENTANYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5YML8X2JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

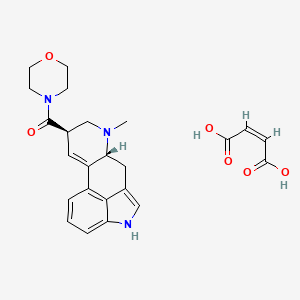

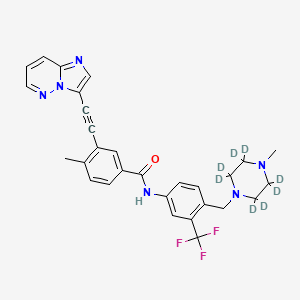

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

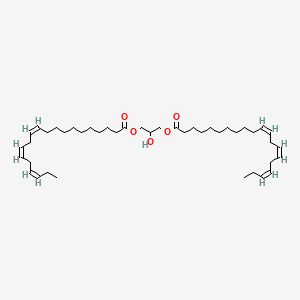

![(9Z)-9-octadecenoic acid, (2R)-3-[(1-oxohexadecyl)oxy]-2-[[1-oxo-12-[(1-oxohexadecyl)oxy]octadecyl]oxy]propyl ester](/img/structure/B3026071.png)

![[3-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B3026074.png)

![6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride](/img/structure/B3026080.png)

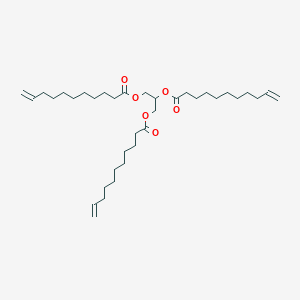

![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxododecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026084.png)

![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-1-[[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]methyl]ethyl ester](/img/structure/B3026089.png)

![(6Z,9Z,12Z)-6,9,12-octadecatrienoic acid, 2,3-bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl ester](/img/structure/B3026091.png)